[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13455396
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N3O3 |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C18H25N3O3/c19-12-17(22)20-10-8-16(9-11-20)21(15-6-7-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,19H2 |
| Standard InChI Key | WGPLIOAYXBYLMP-UHFFFAOYSA-N |
| SMILES | C1CC1N(C2CCN(CC2)C(=O)CN)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC1N(C2CCN(CC2)C(=O)CN)C(=O)OCC3=CC=CC=C3 |
Introduction
[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic compound belonging to the class of carbamates. It features a piperidine ring, an amino-acetyl group, and a cyclopropyl moiety, which collectively contribute to its potential biological and chemical properties. This compound is primarily investigated for its applications in medicinal chemistry and drug design due to its structural complexity and functional versatility.
Structural Features
The molecular structure of this compound incorporates:
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Piperidine Ring: A six-membered nitrogen-containing heterocyclic ring.
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Cyclopropyl Group: A strained three-membered ring that enhances rigidity and influences biological activity.
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Carbamate Group: A functional group derived from carbamic acid, often associated with enzyme inhibition or pharmacological activity.
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Benzyl Ester Moiety: A phenylmethyl group attached via an ester bond, which can influence lipophilicity and metabolic stability.
Molecular Data:
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3O3 |
| Molecular Weight | 331.41 g/mol |
| CAS Number | 1353973-70-2 |
| Synonyms | Carbamic acid, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-cyclopropyl-, phenylmethyl ester |
Synthesis Pathways
The synthesis of [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multi-step organic reactions:
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Formation of the Piperidine Derivative: Starting with commercially available piperidine precursors, functional groups are introduced via amide bond formation or acetylation.
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Cyclopropanation: Incorporation of the cyclopropyl group through reactions such as Simmons-Smith cyclopropanation or alkene cyclization.
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Carbamate Formation: Reaction of amines with carbamoyl chlorides or related reagents to form the carbamate linkage.
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Esterification: Introduction of the benzyl ester group using benzyl alcohol derivatives under acidic or catalytic conditions.
Careful control of reaction conditions (e.g., temperature, solvent choice) is crucial to achieve high yields and purity.
Potential Applications
This compound's unique structure makes it a candidate for diverse applications:
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Medicinal Chemistry:
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Potential inhibitor of enzymes such as acetylcholinesterase or proteases due to its carbamate functionality.
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May act as a precursor for drug molecules targeting neurological disorders or metabolic pathways.
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Synthetic Chemistry:
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Serves as a building block for more complex molecules due to its versatile functional groups.
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Biological Research:
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Investigated for antimicrobial or anti-inflammatory properties based on structural analogs.
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Challenges in Research
Despite its potential, research on this compound faces challenges such as:
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Limited availability of detailed pharmacokinetic and toxicological data.
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Complex synthesis requiring expertise in organic chemistry techniques.
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Need for extensive in vitro and in vivo evaluation to confirm biological activity.
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